N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiophene ring, a thiadiazole ring, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 2-acetyl-5-methylthiophene.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling of the Rings: The thiophene and thiadiazole rings are then coupled with a chromene derivative through a series of condensation reactions.
Final Amidation: The final step involves the amidation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and chromene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile
- 2-Acetyl-5-methylthiophene
- 3-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)-3-oxopropanenitrile
Uniqueness
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of thiophene, thiadiazole, and chromene rings.
Properties
Molecular Formula |
C17H11N3O3S2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H11N3O3S2/c1-9-6-7-13(24-9)14-18-17(25-20-14)19-15(21)11-8-10-4-2-3-5-12(10)23-16(11)22/h2-8H,1H3,(H,18,19,20,21) |
InChI Key |
NUVHIRADYNLLKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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